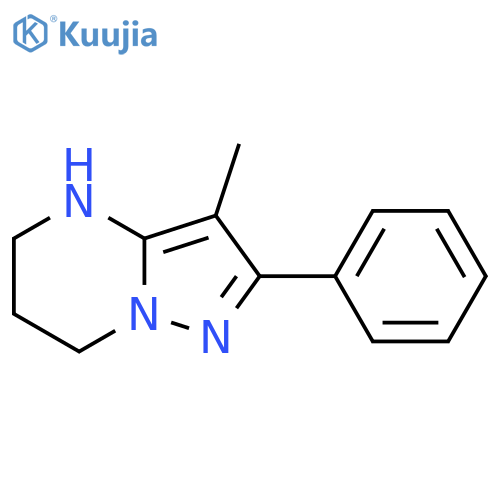Cas no 1695190-38-5 (3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
3-メチル-2-フェニル-4H,5H,6H,7H-ピラゾロ[1,5-a]ピリミジンは、複素環式化合物の一種であり、ピラゾロピリミジン骨格を有する重要な化学中間体です。この化合物は、高い安定性と反応性を兼ね備えており、医薬品開発や有機合成化学において広く利用されています。特に、その特異的な分子構造は、生物活性化合物の設計において有用な骨格として注目されています。また、結晶性が良好であるため、精製や取り扱いが容易という利点があります。さらに、官能基の導入が可能な部位を複数有しており、多様な誘導体合成への応用が期待されます。

1695190-38-5 structure
商品名:3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質
名前と識別子
-
- 3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
- 1695190-38-5
- 3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- EN300-1119374
-
- インチ: 1S/C13H15N3/c1-10-12(11-6-3-2-4-7-11)15-16-9-5-8-14-13(10)16/h2-4,6-7,14H,5,8-9H2,1H3
- InChIKey: CKHPWBGPRWEPQT-UHFFFAOYSA-N
- ほほえんだ: N12C(=C(C)C(C3C=CC=CC=3)=N1)NCCC2
計算された属性
- せいみつぶんしりょう: 213.126597491g/mol
- どういたいしつりょう: 213.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 29.8Ų
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119374-5.0g |
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695190-38-5 | 5g |
$3396.0 | 2023-06-09 | ||
| Enamine | EN300-1119374-0.05g |
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695190-38-5 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
| Enamine | EN300-1119374-10.0g |
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695190-38-5 | 10g |
$5037.0 | 2023-06-09 | ||
| Enamine | EN300-1119374-0.1g |
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695190-38-5 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
| Enamine | EN300-1119374-0.25g |
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695190-38-5 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
| Enamine | EN300-1119374-2.5g |
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695190-38-5 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
| Enamine | EN300-1119374-1.0g |
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695190-38-5 | 1g |
$1172.0 | 2023-06-09 | ||
| Enamine | EN300-1119374-5g |
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695190-38-5 | 95% | 5g |
$2650.0 | 2023-10-27 | |
| Enamine | EN300-1119374-10g |
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695190-38-5 | 95% | 10g |
$3929.0 | 2023-10-27 | |
| Enamine | EN300-1119374-0.5g |
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1695190-38-5 | 95% | 0.5g |
$877.0 | 2023-10-27 |
3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
1695190-38-5 (3-methyl-2-phenyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine) 関連製品
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量